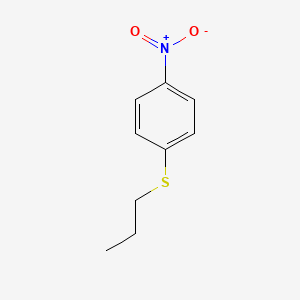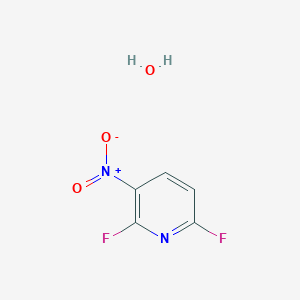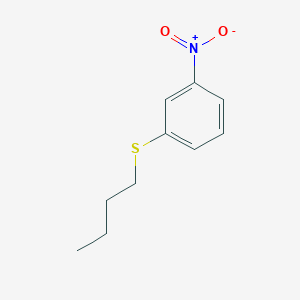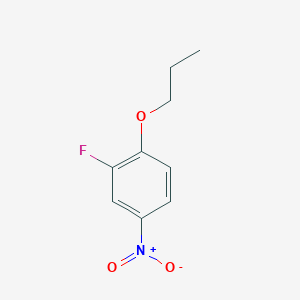
5-Methyl-3-nitro-2-propoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-nitro-2-propoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom This particular compound features a methyl group at the 5-position, a nitro group at the 3-position, and a propoxy group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-2-propoxypyridine typically involves nitration and alkylation reactions. One common method is the nitration of 5-methyl-2-propoxypyridine using nitric acid. The reaction conditions often include the use of a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-nitro-2-propoxypyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Methyl-3-amino-2-propoxypyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Oxidation: 5-Carboxy-3-nitro-2-propoxypyridine.
Applications De Recherche Scientifique
5-Methyl-3-nitro-2-propoxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-nitro-2-propoxypyridine depends on its specific application and the target molecule. For instance, if used as a precursor in drug synthesis, its mechanism would involve the interaction of its functional groups with biological targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: Lacks the methyl and propoxy groups, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2-Methoxy-5-nitropyridine: Similar structure but with a methoxy group instead of a propoxy group, which may affect its solubility and reactivity.
5-Methyl-2-nitropyridine: Lacks the propoxy group, which may influence its chemical behavior and applications.
Uniqueness
5-Methyl-3-nitro-2-propoxypyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of the nitro group makes it a versatile intermediate for further chemical transformations, while the propoxy group enhances its solubility in organic solvents. The methyl group at the 5-position can influence its reactivity and stability in various chemical reactions.
Propriétés
IUPAC Name |
5-methyl-3-nitro-2-propoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-8(11(12)13)5-7(2)6-10-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYRWRHUHKATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)

